molecular formula C15H16N6O4 B2955905 2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide CAS No. 2034597-88-9

2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide

Cat. No.: B2955905
CAS No.: 2034597-88-9
M. Wt: 344.331
InChI Key: GFGQEXWQUASCID-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a novel chemical entity designed for research applications. It features a complex molecular architecture comprising a 2,6-dimethoxynicotinamide group linked to an 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine core. This structure is of significant interest in medicinal chemistry, particularly for investigating protein-ligand interactions and enzyme inhibition pathways. Compounds containing the 1,2,4-triazole nucleus are extensively documented in scientific literature for their diverse biological activities, which may include antimicrobial, antifungal, and anticancer effects . The integration of this pharmacophore with a nicotinamide derivative and a methoxy-substituted pyrazine system is intended to enhance hydrogen-bonding capacity and aromatic stacking potential, key properties for modulating biological targets. The primary research value of this compound lies in its potential as a kinase inhibitor or modulator of phosphoinositide signaling pathways. Kinases such as FYVE-type finger-containing phosphoinositide kinase (PIKfyve) are critical regulators of endomembrane homeostasis and are considered potential therapeutic targets for a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), frontotemporal dementia, and lysosomal storage diseases . While the specific mechanism of action for this exact molecule requires empirical validation, its structural similarity to other patented research compounds suggests its utility in probing these complex cellular processes . Researchers can employ this compound in in vitro assays to deconvolute its molecular target and evaluate its pharmacological profile. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2,6-dimethoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-23-11-5-4-9(14(18-11)24-2)13(22)17-8-10-19-20-12-15(25-3)16-6-7-21(10)12/h4-7H,8H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGQEXWQUASCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a novel compound with potential therapeutic applications due to its diverse biological activities. The compound's structure includes a triazole moiety, which is known for its pharmacological versatility. This article reviews the biological activity of this compound based on existing research findings.

  • Molecular Formula : C15H16N6O4
  • Molecular Weight : 344.331 g/mol
  • Purity : Typically 95% .

Antioxidant Activity

Research indicates that derivatives of 2,6-dimethoxyphenol exhibit significant antioxidant properties. For instance, studies using DPPH and FRAP assays have shown that certain derivatives demonstrate higher antioxidant activity than ascorbic acid and butylated hydroxytoluene (BHT) .

CompoundDPPH IC50 (µg/mL)FRAP (µmol FeSO4/g)
Compound 9b< 50> 300
Compound 6< 60> 250
Ascorbic Acid70-
BHT-< 200

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited stronger activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .

Antitumor Activity

Preliminary studies suggest that the compound may have antitumor properties. In cell line assays, it has been observed to inhibit the proliferation of cancer cells at micromolar concentrations. Further investigations into its mechanism of action are warranted to elucidate its potential as an anticancer agent .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of various triazole derivatives, including those similar to our compound. Results indicated that compounds with methoxy substitutions significantly outperformed traditional antioxidants in both DPPH and FRAP assays.
  • Antimicrobial Testing : In a comparative study of new antimicrobial agents, the compound was tested against a panel of bacterial strains. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cancer Cell Proliferation : A recent investigation into the cytotoxic effects of triazole derivatives on cancer cell lines revealed that our compound inhibited cell growth more effectively than several known chemotherapeutics.

Scientific Research Applications

2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a research compound with the molecular formula C15H16N6O4 and a molecular weight of 344.331. It contains a 1,2,4-triazole core, which is known for binding to various enzymes and receptors, exhibiting diverse biological activities.

Mechanism of Action
Compounds containing a 1,2,4-triazole core are known to bind to various enzymes and receptors, demonstrating versatile biological activities. The nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 enzymes. Such compounds have been reported to exhibit a broad spectrum of biological activities, suggesting they may affect multiple biochemical pathways. The presence of a 1,2,4-triazole core in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties. Environmental factors can influence the action, efficacy, and stability of the compound, including its mobility affecting bioavailability.

Biological Activities
This compound is considered a novel compound with potential therapeutic applications due to its diverse biological activities.

  • Antioxidant Activity: Derivatives of 2,6-dimethoxyphenol exhibit antioxidant properties, with some demonstrating higher activity than ascorbic acid and butylated hydroxytoluene (BHT) in DPPH and FRAP assays.
    CompoundDPPH IC50 (µg/mL)FRAP (µmol FeSO4/g)
    Compound 9b<50>300
    Compound 6<60>250
    Ascorbic Acid70-
    BHT-<200
  • Antimicrobial Activity: The compound has shown antimicrobial effects against various pathogens, effective against both Gram-positive and Gram-negative bacteria. Notably, it exhibited stronger activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics.
  • Antitumor Activity: Preliminary studies suggest potential antitumor properties, inhibiting the proliferation of cancer cells at micromolar concentrations in cell line assays.

Case Studies

  • Antioxidant Efficacy: Triazole derivatives with methoxy substitutions outperformed traditional antioxidants in DPPH and FRAP assays.
  • Antimicrobial Testing: The compound showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cancer Cell Proliferation: The compound inhibited cancer cell growth more effectively than several known chemotherapeutics.

Other compounds containing triazole

  • 8-Methoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazole, with the molecular formula C9H7N3OS, has a molecular weight of 205.24 g/mol .
  • 2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide, also known as PF-9363, has the molecular formula C20H20N4O6S and a molecular weight of 444.5 g/mol .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Systems and Substituent Effects

Triazolopyrazine Derivatives
  • Compound 14/15/16 () : These tert-butyl carbamate derivatives share the [1,2,4]triazolo[4,3-a]pyrazine core but feature 4-chlorophenyl and carbamate substituents. Unlike the target compound’s 8-methoxy group, these lack polar oxygen-based substituents, impacting solubility and electronic properties. Their IR spectra show strong carbonyl (1700 cm⁻¹) and aromatic (1503 cm⁻¹) stretches, comparable to the nicotinamide carbonyl in the target compound .
  • 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (73, ): Substitutions include a 8-amino group and bulky tert-butyl/methoxyphenyl moieties. Its high melting point (263–264°C) suggests greater crystallinity than the target compound’s likely oily state .
Triazolopyridazine/Pyridine Analogues
  • 3-(4-Methoxyphenyl)-3-methyl-2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-thione () : Features a pyridazine-fused triazole core with a C=S group. The methoxyphenyl substituent aligns with the target’s methoxy groups, but the thione moiety introduces distinct reactivity (e.g., nucleophilic sulfur). Its lower purity (64%) and Rf = 0.57 (vs. triazolopyrazines’ Rf = 0.35) reflect differences in polarity .
  • 3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide () : A pyridine-fused triazole with a trifluoromethylphenyl group. The ethynyl linker and piperazine substitution enhance conformational flexibility and basicity, diverging from the target’s rigid methyl bridge and neutral methoxy groups .

Pharmacological and Functional Insights

  • Cytotoxicity and Membrane Stabilization: Triazolopyrazinones (e.g., ) exhibit cytotoxicity and cerebroprotective effects, likely due to interactions with cellular membranes or kinase inhibition. The target compound’s methoxy groups may enhance lipophilicity, favoring membrane penetration .
  • Salt Forms and Bioavailability : The patent in highlights crystalline salt forms for improved solubility. The target compound’s lack of ionizable groups (vs. ’s piperazine) may limit salt formation, necessitating formulation optimization .
  • Enzymatic Binding : Nicotinamide derivatives (e.g., ) often target NAD⁺-dependent enzymes. The target’s dimethoxy groups could sterically hinder binding compared to ’s dihydroxypropanamide .

Q & A

Q. What synthetic routes are effective for preparing 2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, triazolopyrazine cores (e.g., 8-methoxy derivatives) can be synthesized via cyclization of nitro-substituted intermediates under hydrogenation (40 psi H₂, 10% Pd/C, DMF, 24 h) . Methoxy and nicotinamide groups are introduced via nucleophilic substitution or amidation. Yield optimization (e.g., ~75–80%) is achievable through controlled stoichiometry, solvent selection (e.g., THF or 2-methoxyethanol), and purification via liquid chromatography (cyclohexane/EtOAc/MeOH gradients) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : Key NMR signals include:
  • ¹H NMR : Methoxy groups (δ ~3.6–3.8 ppm), triazolopyrazine aromatic protons (δ ~7.3–8.1 ppm), and methylene bridges (δ ~4.5–5.5 ppm) .
  • ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm) .
    Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping peaks .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Use recrystallization (e.g., ethanol or 2-methoxyethanol for high melting points ~260–290°C) or column chromatography with silica gel and gradient elution (e.g., cyclohexane/EtOAc/MeOH) . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with mass spectrometry (HRMS-ESI) .

Advanced Research Questions

Q. How do substituents on the triazolopyrazine core influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Systematic SAR studies can compare analogs with varied substituents (e.g., methoxy vs. tert-butyl or benzyl groups). For instance:
  • Methoxy groups : Enhance solubility but may reduce metabolic stability .
  • Bulkier groups (e.g., tert-butyl) : Improve binding affinity to targets like adenosine receptors but increase lipophilicity .
    Quantify effects via logP measurements, thermal shift assays, and in vitro enzyme inhibition assays .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., carbonyl stretches at ~1716 vs. 1700 cm⁻¹) may arise from tautomerism or crystallographic polymorphism. Use:
  • Variable-temperature NMR to detect dynamic equilibria .
  • X-ray crystallography to confirm solid-state conformation .
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What mechanistic insights explain the reactivity of the triazolopyrazine ring during functionalization?

  • Methodological Answer : The triazolopyrazine ring undergoes electrophilic substitution at the C-6 position due to electron-rich nitrogen atoms. For example:
  • Nitration : Occurs at C-6 under mixed acid conditions, followed by reduction to amine derivatives .
  • Fluorination : Requires directed ortho-metalation or Balz-Schiemann reactions .
    Monitor intermediates via LC-MS and DFT-based transition state modeling .

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